![molecular formula C20H19NO4 B2809460 N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919759-68-5](/img/structure/B2809460.png)
N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Description
N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, commonly known as "EMCA," is a chemical compound used in scientific research. EMCA belongs to the class of compounds known as coumarin derivatives, which have been studied for their potential therapeutic applications.
Scientific Research Applications
Antibacterial and Antioxidant Activities
Synthesis and Characterization of Derivatives : New coumarin derivatives, similar to the compound of interest, have been synthesized and shown to exhibit significant antibacterial activity against various strains like E. coli, S. aureus, and B. subtilis, surpassing standard references in some cases. These derivatives have also been assessed for their antioxidant activities (Hamdi et al., 2012).
Antibacterial Effects of Synthesized Derivatives : Research on 4-hydroxy-chromen-2-one derivatives, which are structurally related, indicates high antibacterial activity, suggesting potential applications in combating bacterial infections (Behrami & Dobroshi, 2019).
Anticancer Potential
- Evaluation Against Cancer Cell Lines : Novel 3,4,5-trimethoxyphenyl coumarin derivatives, structurally similar to the compound , have been evaluated for antitumor activity against various human cancer cell lines, showing promising results in inhibiting tumor cell growth (Shi et al., 2020).
Neuroprotective Effects
- Novel Pyrano[3,2-c]chromene Derivatives : Research on pyrano[3,2-c]chromene derivatives, which share a structural resemblance, has shown significant neuroprotective effects against oxidative stress, implying potential applications in neurodegenerative disease management (Sameem et al., 2017).
Antiestrogenic Activity
- Potential Nonsteroidal Antiestrogens : Some 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides, related to the compound of interest, have shown potential as nonsteroidal antiestrogens, indicating their use in breast cancer treatment and management (Almutairi et al., 2020).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-7-5-4-6-16(17)21-19(22)11-14-12-20(23)25-18-10-13(2)8-9-15(14)18/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJILHQIRAGFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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